Cas no 477499-02-8 (N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide)

N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide is a specialized organic compound featuring a benzoxazole core linked to a nitro-substituted benzamide moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science applications. The nitro group enhances reactivity, facilitating further functionalization, while the benzoxazole component contributes to stability and potential photophysical characteristics. Its well-defined molecular architecture is advantageous for use as an intermediate in pharmaceuticals, agrochemicals, or optoelectronic materials. The compound’s purity and structural precision ensure reproducibility in research and industrial processes, supporting advanced studies in heterocyclic chemistry and molecular design.
N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide structure
477499-02-8 structure
Product Name:N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide
CAS No:477499-02-8
MF:C20H13N3O4
MW:359.334924459457
CID:6431305
PubChem ID:3298084
Update Time:2025-06-08

N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide
    • F0846-0540
    • 477499-02-8
    • Oprea1_258017
    • AKOS024601179
    • N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
    • N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-nitrobenzamide
    • Benzamide, N-[2-(2-benzoxazolyl)phenyl]-4-nitro-
    • Inchi: 1S/C20H13N3O4/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24)
    • InChI Key: ZQAYTDKVUYPCPX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C1=NC2=CC=CC=C2O1)(=O)C1=CC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 359.09060590g/mol
  • Monoisotopic Mass: 359.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 101Ų

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Additional information on N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide

Recent Advances in the Study of N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide (CAS: 477499-02-8)

N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide (CAS: 477499-02-8) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of targeting specific enzymes or pathways involved in disease progression. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, mechanisms of action, and potential applications in drug development.

One of the key areas of investigation has been the compound's role as an inhibitor of certain kinases, which are critical regulators of cellular processes. Studies have demonstrated that N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide exhibits selective binding affinity towards specific kinase targets, making it a promising candidate for the development of targeted therapies. The compound's nitrobenzamide moiety is believed to contribute to its inhibitory activity by interacting with key residues in the kinase active site.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential in modulating other biological pathways. For instance, preliminary data suggest that it may influence the activity of certain transcription factors or signaling molecules, thereby affecting cellular responses such as proliferation, apoptosis, and inflammation. These findings open new avenues for investigating the compound's therapeutic potential in diseases characterized by dysregulated signaling pathways.

The synthesis and optimization of N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide have also been a focus of recent studies. Researchers have developed improved synthetic routes to enhance yield and purity, as well as to explore structural analogs with potentially enhanced activity or reduced toxicity. Computational modeling and structure-activity relationship (SAR) studies have been employed to guide these efforts, providing insights into the molecular features critical for the compound's biological activity.

Despite these promising developments, challenges remain in translating the findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Nevertheless, the growing body of research on N-2-(1,3-benzoxazol-2-yl)phenyl-4-nitrobenzamide underscores its potential as a valuable tool in chemical biology and a candidate for drug development. Future studies are expected to delve deeper into its mechanisms of action and explore its efficacy in relevant disease models.

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